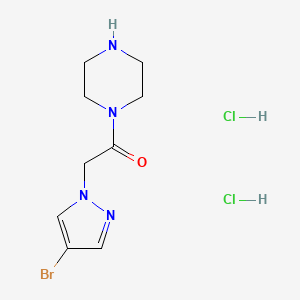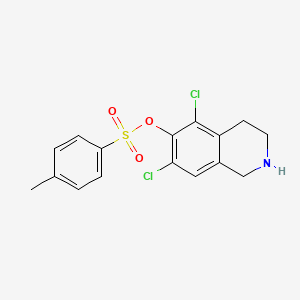![molecular formula C14H13NO4 B11816953 [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a butanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate typically involves the esterification of 4-(2,5-dioxopyrrol-1-yl)benzoic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced pyrrolidine derivatives, and various substituted phenyl butanoates.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to target specific biological pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, such as in the manufacture of adhesives and sealants.
Mechanism of Action
The mechanism of action of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxopyrrol-1-yl)benzoic acid: Shares the pyrrolidine-2,5-dione moiety but lacks the butanoate group.
N-Phenylmaleimide: Contains a similar pyrrolidine-2,5-dione structure but with different substituents.
Succinimide derivatives: Possess the pyrrolidine-2,5-dione core but vary in their side chains and functional groups
Uniqueness
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is unique due to its combination of the pyrrolidine-2,5-dione moiety with a phenyl butanoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C14H13NO4/c1-2-3-14(18)19-11-6-4-10(5-7-11)15-12(16)8-9-13(15)17/h4-9H,2-3H2,1H3 |
InChI Key |
CKWSVTLNFBGMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)



![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)


![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)

![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)



